2-Phenylcyclopropanamine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 156919. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

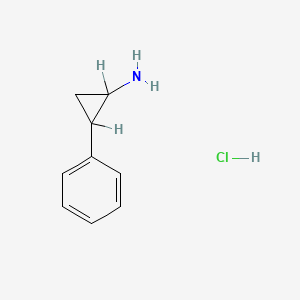

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-phenylcyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N.ClH/c10-9-6-8(9)7-4-2-1-3-5-7;/h1-5,8-9H,6,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPEFMSTTZXJOTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20976475 | |

| Record name | 2-Phenylcyclopropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20976475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61-81-4, 1986-47-6, 4548-34-9, 54779-58-7 | |

| Record name | Cyclopropanamine, 2-phenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 61-81-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156919 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Phenylcyclopropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20976475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tranylcypromine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1S,2R)-2-phenylcyclopropan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(1R,2R)-2-phenylcyclopropan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Phenylcyclopropanamine hydrochloride mechanism of action

An In-Depth Technical Guide to the Core Mechanism of Action of 2-Phenylcyclopropanamine Hydrochloride (Tranylcypromine)

Authored by a Senior Application Scientist

Abstract

This compound, known clinically as tranylcypromine, represents a cornerstone in the pharmacology of antidepressants, particularly for treatment-resistant and atypical depression.[1][2][3] Initially synthesized as a structural analog of amphetamine, its profound therapeutic effects were later attributed to its potent, irreversible inhibition of monoamine oxidase (MAO).[2][4][5] This guide provides a comprehensive exploration of tranylcypromine's mechanism of action, moving beyond a surface-level description to dissect the intricate biochemical interactions, pharmacodynamic consequences, and significant off-target activities that define its unique clinical profile. We will delve into its primary role as a non-selective MAO inhibitor, its dose-dependent secondary effects on neurotransmitter reuptake, and its more recently discovered function as a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this complex and clinically significant molecule.

The Primary Axis of Action: Irreversible Monoamine Oxidase Inhibition

The principal therapeutic efficacy of tranylcypromine stems from its interaction with the monoamine oxidase enzyme system.[6][7]

The Monoamine Oxidase (MAO) Enzyme System

Monoamine oxidases are a family of flavin adenine dinucleotide (FAD)-containing enzymes located on the outer mitochondrial membrane.[8] Their primary physiological role is the oxidative deamination and subsequent inactivation of monoamine neurotransmitters and neuromodulators.[6][9] This enzymatic control is critical for maintaining homeostatic balance within monoaminergic systems. In mammals, two distinct isoforms exist:

-

MAO-A: Primarily found in the brain, gut, and liver, MAO-A preferentially metabolizes serotonin (5-HT) and norepinephrine (NE). It is also capable of metabolizing dopamine (DA) and tyramine.[3][9] Its inhibition is most directly linked to the antidepressant effects.

-

MAO-B: While also present in the brain, it is the predominant form in platelets. MAO-B shows a higher affinity for dopamine and trace amines like phenylethylamine.[3][9] Its inhibition is a key strategy in the management of Parkinson's disease.

Tranylcypromine is distinguished as a non-selective inhibitor, meaning it potently targets both MAO-A and MAO-B.[2][6][10]

The Chemistry of Irreversible Inhibition

Unlike reversible inhibitors that transiently bind to an enzyme, tranylcypromine is a mechanism-based inactivator, often termed a "suicide inhibitor."[11][12] The inhibition is, for practical purposes, permanent. The process unfolds as follows:

-

Enzyme Recognition: Tranylcypromine, with its cyclopropylamine structure, is recognized as a substrate by the MAO active site.

-

Catalytic Attempt: The FAD cofactor within MAO initiates an oxidative attack on the amine group of tranylcypromine.

-

Radical Formation & Ring Opening: This catalytic attempt results in the formation of a radical cation. The inherent strain of the cyclopropyl ring facilitates its opening, creating a highly reactive intermediate.[13]

-

Covalent Adduct Formation: This reactive species then forms a stable, covalent bond with the N5 or C4a position of the FAD cofactor, rendering the enzyme catalytically inert.[12][13][14]

Because the enzyme is permanently disabled, restoration of MAO activity is not dependent on the drug's clearance but on the de novo synthesis of new enzyme molecules, a process that can take several days to weeks.[6][15] This explains the profound disconnect between tranylcypromine's short pharmacokinetic half-life (approximately 2 hours) and its long-lasting pharmacodynamic effects (up to 2 weeks).[2][16][17]

Diagram 1. Primary mechanism of Tranylcypromine (TCP) action in the presynaptic terminal.

Stereoselective Contributions

Tranylcypromine is administered as a racemic mixture of its (+)-dextro and (-)-levo stereoisomers, which possess distinct pharmacological profiles. Research indicates a functional separation of their effects:

-

The d-isomer appears to exert a greater influence on tryptaminergic (serotonin) neurotransmission .[18][19]

-

The l-isomer is suggested to have a more pronounced effect on catecholaminergic (norepinephrine and dopamine) systems .[18][19]

Furthermore, pharmacokinetic studies have revealed that the plasma concentrations of (-)-tranylcypromine are significantly higher than those of (+)-tranylcypromine following administration of the racemate.[20] This stereoselectivity in both action and disposition contributes to the drug's broad spectrum of activity.

Secondary and Dose-Dependent Mechanisms

Beyond its foundational role as an MAO inhibitor, tranylcypromine exhibits additional mechanisms, particularly at higher clinical doses.

-

Norepinephrine Reuptake Inhibition: At doses of 40-60 mg/day, tranylcypromine demonstrates significant activity as a norepinephrine reuptake inhibitor.[3][17][21] This dual-action profile—reducing catabolism via MAO inhibition while simultaneously blocking reuptake—creates a powerful synergistic effect, leading to a more robust increase in synaptic norepinephrine. This may partly account for its superior efficacy in cases of severe or treatment-resistant depression.[13][22]

-

Dopamine Releasing Activity: There is evidence to suggest a weak dopamine-releasing effect at higher doses (approaching 100 mg), though this is less pronounced than its other actions.[3][10]

A Key Off-Target Mechanism: Inhibition of Lysine-Specific Demethylase 1 (LSD1)

A paradigm-shifting discovery in tranylcypromine pharmacology has been the identification of its potent activity against Lysine-Specific Demethylase 1 (LSD1, also known as KDM1A).[2][5]

The Role of LSD1 in Epigenetics

LSD1 is a FAD-dependent enzyme that plays a critical role in epigenetic regulation by altering the methylation status of histone proteins.[14][23] Specifically, it removes mono- and dimethyl groups from lysine 4 and lysine 9 of histone H3 (H3K4me1/2 and H3K9me1/2).[14] The demethylation of H3K4, a mark associated with active transcription, leads to gene silencing. LSD1 is overexpressed in a wide range of cancers, including hematological malignancies and solid tumors, where it contributes to oncogenesis by repressing tumor suppressor genes.[14][24]

Tranylcypromine as an LSD1 Inactivator

The biochemical similarity between MAO and LSD1—both being FAD-dependent amine oxidases—underpins tranylcypromine's off-target activity. It acts as a mechanism-based, irreversible inhibitor of LSD1, employing the same covalent adduct formation with the FAD cofactor as seen in MAO inhibition.[11][12] This discovery has repurposed tranylcypromine as a lead compound in oncology, with numerous analogues being developed to enhance potency and selectivity for LSD1 over MAO.[24][25]

Diagram 2. Off-target mechanism of Tranylcypromine (TCP) on LSD1-mediated gene expression.

Data Summary

Table 1: Key Pharmacokinetic Parameters of Tranylcypromine

| Parameter | Value | Reference |

| Half-life (t½) | ~1.5 - 3.2 hours | [1][26] |

| Time to Peak (Tmax) | ~1 - 3 hours (can be biphasic) | [1][26] |

| Volume of Distribution | 1.1 - 5.7 L/kg | [1] |

| Metabolism | Primarily hepatic | [1] |

| Elimination | Primarily renal (urine) | [1] |

| Pharmacodynamic Duration | Up to 2 weeks post-discontinuation | [2][16] |

Table 2: Comparative Inhibitory Potency of Tranylcypromine

| Target Enzyme | Potency (IC₅₀ / Kᵢ) | Reference |

| MAO-A | IC₅₀: 2.3 µM | [27] |

| MAO-B | IC₅₀: 0.95 µM | [27] |

| LSD1 | IC₅₀: < 2 µM - 20.7 µM | [2][27] |

| CYP2A6 | Kᵢ: 0.08 - 0.2 µM | [27] |

Standardized Experimental Protocols

The elucidation of tranylcypromine's mechanisms relies on robust biochemical assays.

Protocol: Fluorometric Assay for MAO Inhibition (IC₅₀ Determination)

This protocol is based on the principle that MAO activity on a substrate like p-tyramine produces hydrogen peroxide (H₂O₂), which can be detected using a peroxidase-linked fluorometric probe.[28]

Diagram 3. Experimental workflow for determining MAO inhibitory activity.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of tranylcypromine hydrochloride in assay buffer. Perform serial dilutions to create a range of concentrations (e.g., 10 nM to 100 µM).

-

Prepare purified MAO-A or MAO-B enzyme solution in assay buffer.

-

Prepare a working reagent containing p-tyramine (substrate), horseradish peroxidase (HRP), and a suitable fluorescent probe (e.g., Amplex Red, OxiRed™).

-

-

Assay Procedure:

-

To the wells of a black, clear-bottom 96-well plate, add 50 µL of assay buffer.

-

Add 10 µL of the various tranylcypromine dilutions to the appropriate wells. Include a "no inhibitor" control (buffer only).

-

Add 20 µL of the MAO enzyme solution to all wells except a "no enzyme" blank.

-

Incubate the plate for 10-15 minutes at 37°C to allow for inhibitor-enzyme interaction.

-

Initiate the reaction by adding 20 µL of the working reagent to all wells.

-

-

Data Acquisition and Analysis:

-

Immediately place the plate in a fluorescence plate reader and measure the signal at timed intervals (kinetic mode) or after a fixed incubation period of 30-60 minutes (endpoint mode) at an excitation/emission of ~530/585 nm.

-

Subtract the fluorescence of the "no enzyme" blank from all other readings.

-

Calculate the percentage of inhibition for each tranylcypromine concentration relative to the "no inhibitor" control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Conclusion and Future Directions

The mechanism of action of this compound is a compelling example of multifaceted pharmacology. Its identity as a potent, non-selective, and irreversible inhibitor of both MAO-A and MAO-B remains the bedrock of its profound antidepressant effects.[2][15] This primary action is augmented by dose-dependent norepinephrine reuptake inhibition, creating a unique and powerful profile for managing treatment-resistant depression.[17][21] The concurrent discovery of its potent, mechanism-based inactivation of the epigenetic enzyme LSD1 has opened an entirely new therapeutic avenue, positioning tranylcypromine and its derivatives as promising candidates for oncological applications.[5][14][24] For the modern researcher, tranylcypromine is not merely a historical antidepressant but a complex pharmacological tool whose full range of molecular interactions and therapeutic possibilities continues to be explored.

References

-

Tranylcypromine - StatPearls - NCBI Bookshelf - NIH. (2025). National Center for Biotechnology Information. [Link]

-

Tranylcypromine - Wikipedia. (n.d.). Wikipedia. [Link]

-

Finberg, J. P. M. (2020). Tranylcypromine: Its Pharmacology, Safety, and Efficacy. Psychiatry Online. [Link]

-

What is the mechanism of Tranylcypromine Sulfate? (2024). Patsnap Synapse. [Link]

-

Tranylcypromine: Package Insert / Prescribing Info / MOA. (2025). Drugs.com. [Link]

-

Zheng, Y. C., et al. (2020). Tranylcypromine Based Lysine-Specific Demethylase 1 Inhibitor: Summary and Perspective. Journal of Medicinal Chemistry. [Link]

-

Fioravanti, R., et al. (2021). Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation. National Institutes of Health. [Link]

-

Mallinger, A. G., et al. (1986). Pharmacokinetics of tranylcypromine in patients who are depressed: relationship to cardiovascular effects. PubMed. [Link]

-

Wang, Y., et al. (2021). Discovery of new tranylcypromine derivatives as highly potent LSD1 inhibitors. PubMed. [Link]

-

Pharmacology of Tranylcypromine (Parnate) ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). YouTube. [Link]

-

Mallinger, A. G., et al. (1986). Pharmacokinetics of tranylcypromine in patients who are depressed: Relationship to cardiovascular effects. Semantic Scholar. [Link]

-

Parnate (tranylcypromine) dosing, indications, interactions, adverse effects, and more. (n.d.). Medscape. [Link]

-

Tranylcypromine - LiverTox - NCBI Bookshelf - NIH. (2020). National Center for Biotechnology Information. [Link]

-

Smith, D. F. (1980). Tranylcypromine stereoisomers, monoaminergic neurotransmission and behavior. A minireview. PubMed. [Link]

-

Suzuki, T., et al. (2022). Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles. ACS Medicinal Chemistry Letters. [Link]

-

Smith, D. F. (1980). Tranylcypromine Stereoisomers, Monoaminergic Neurotransmission and Behavior. A minireview. Semantic Scholar. [Link]

-

trans-2-Phenylcyclopropylamine hydrochloride. (n.d.). EpigenTek. [Link]

-

Schildkraut, J. J., et al. (1965). Tranylcypromine: Effects on Norepinephrine Metabolism in Rat Brain. Psychiatry Online. [Link]

-

Reynolds, G. P., et al. (1984). Tranylcypromine isomers and Parkinson's disease: new aspects of an old drug. National Institutes of Health. [Link]

-

The prescriber's guide to classic MAO inhibitors (phenelzine, tranylcypromine, isocarboxazid) for treatment-resistant depression. (2022). Cambridge University Press & Assessment. [Link]

-

Tranylcypromine | Advanced Drug Monograph. (2025). MedPath. [Link]

-

Tranylcypromine – Knowledge and References. (n.d.). Taylor & Francis. [Link]

-

Smith, D. F. (1976). Effects of tranylcypromine stereoisomers, clorgyline and deprenyl on open field activity during long term lithium administration in rats. PubMed. [Link]

-

Tranylcypromine | Davis's Drug Guide for Rehabilitation Professionals. (n.d.). F.A. Davis. [Link]

-

Monoamine Oxidase Inhibitors (MAOI) - Mechanism of Action. (2021). Psych Scene Hub. [Link]

-

Ulrich, S., et al. (2017). Tranylcypromine in mind (Part I): Review of pharmacology. PubMed. [Link]

-

Ulrich, S., et al. (2017). Tranylcypromine in mind (Part I): Review of pharmacology. ResearchGate. [Link]

-

Edmondson, D. E. (2013). Enzyme Inhibition Assays for Monoamine Oxidase. PubMed. [Link]

-

EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit. (n.d.). BioAssay Systems. [Link]

-

Weber-Grandke, H., et al. (1995). The pharmacokinetics of tranylcypromine enantiomers in healthy subjects after oral administration of racemic drug and the single enantiomers. National Institutes of Health. [Link]

-

A Peroxidase-linked Spectrophotometric Assay for the Detection of Monoamine Oxidase Inhibitors. (n.d.). Brieflands. [Link]

-

Tranylcypromine (oral route) - Side effects & dosage. (2025). Mayo Clinic. [Link]

-

Tranylcypromine Tablets: Uses & Side Effects. (n.d.). Cleveland Clinic. [Link]

-

Tranylcypromine Side Effects: Common, Severe, Long Term. (2025). Drugs.com. [Link]

-

Schmidt, D. M., & McCafferty, D. G. (2007). trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1. PubMed. [Link]

Sources

- 1. Tranylcypromine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Tranylcypromine - Wikipedia [en.wikipedia.org]

- 3. psychiatryonline.org [psychiatryonline.org]

- 4. youtube.com [youtube.com]

- 5. trial.medpath.com [trial.medpath.com]

- 6. What is the mechanism of Tranylcypromine Sulfate? [synapse.patsnap.com]

- 7. drugs.com [drugs.com]

- 8. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tranylcypromine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. The prescriber’s guide to classic MAO inhibitors (phenelzine, tranylcypromine, isocarboxazid) for treatment-resistant depression | CNS Spectrums | Cambridge Core [cambridge.org]

- 11. epigentek.com [epigentek.com]

- 12. trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. Tranylcypromine Based Lysine-Specific Demethylase 1 Inhibitor: Summary and Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. psychscenehub.com [psychscenehub.com]

- 16. Parnate (tranylcypromine) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 17. Tranylcypromine in mind (Part I): Review of pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Tranylcypromine stereoisomers, monoaminergic neurotransmission and behavior. A minireview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Thieme E-Journals - Pharmacopsychiatry / Abstract [thieme-connect.com]

- 20. The pharmacokinetics of tranylcypromine enantiomers in healthy subjects after oral administration of racemic drug and the single enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. psychiatryonline.org [psychiatryonline.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Discovery of new tranylcypromine derivatives as highly potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Pharmacokinetics of tranylcypromine in patients who are depressed: relationship to cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. abmole.com [abmole.com]

- 28. bioassaysys.com [bioassaysys.com]

Tranylcypromine: A Technical Guide to a Non-Selective Monoamine Oxidase Inhibitor

Abstract: This technical guide provides a comprehensive overview of tranylcypromine, a non-selective and irreversible monoamine oxidase (MAO) inhibitor. Structurally related to amphetamine, its potent antidepressant effects are primarily attributed to the widespread increase in synaptic concentrations of monoamine neurotransmitters.[1] Despite its established efficacy, particularly in treatment-resistant depression, its clinical utility is tempered by a complex safety profile requiring rigorous management.[2][3] This document delves into the fundamental biochemistry of the MAO system, the detailed pharmacology of tranylcypromine, established methodologies for its characterization, and critical clinical and regulatory considerations. It is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of this classic psychopharmacological agent.

The Monoamine Oxidase (MAO) System: The Biological Target

The efficacy of tranylcypromine is inextricably linked to its profound impact on the monoamine oxidase enzyme system. Understanding this system is fundamental to appreciating the drug's mechanism, therapeutic effects, and potential for adverse reactions.

MAO Isoforms: Structure, Function, and Distribution

Monoamine oxidases are a family of flavin adenine dinucleotide (FAD)-containing enzymes responsible for the oxidative deamination of monoamines.[4] They are located on the outer mitochondrial membrane and exist in two primary isoforms, MAO-A and MAO-B, which differ in their substrate specificity, inhibitor selectivity, and tissue distribution.[5]

-

MAO-A: Primarily metabolizes serotonin and norepinephrine. It is the predominant isoform in the gut and placenta.[2] Its inhibition is most associated with antidepressant effects.

-

MAO-B: Primarily metabolizes dopamine and trace amines like phenethylamine. It is found in high concentrations in platelets and the brain.[2][5] Selective MAO-B inhibitors are utilized in the treatment of Parkinson's disease.[6][7]

The catabolic action of these enzymes terminates the signaling of key neurotransmitters involved in mood regulation. Dysregulation of MAO activity has been implicated in the pathophysiology of depressive disorders and other neuropsychiatric conditions.[8]

Tranylcypromine: A Comprehensive Pharmacological Profile

Tranylcypromine (trans-2-phenylcyclopropyl-1-amine) was one of the first monoamine oxidase inhibitors to be clinically introduced.[9] Its unique chemical structure and irreversible mechanism of action confer a distinct pharmacological profile.

Chemical Properties and Synthesis

Structurally, tranylcypromine is a cyclized analogue of amphetamine.[6] It is synthesized as a racemic mixture.[1] A common synthetic route involves the Curtius rearrangement of 2-phenylcyclopropanecarbonyl chloride, derived from trans-cinnamic acid.[10]

| Property | Value | Reference |

| Chemical Formula | C₉H₁₁N | [11] |

| Molecular Weight | 133.19 g/mol | [1] |

| Appearance | White crystalline powder (sulfate salt) | [1] |

| Chirality | Racemic mixture | [6] |

Mechanism of Action

Tranylcypromine is a non-selective and irreversible inhibitor of both MAO-A and MAO-B.[12]

-

Primary Mechanism: It forms a stable, covalent bond with the FAD cofactor at the enzyme's active site, rendering the enzyme permanently inactive.[4] This irreversible inhibition leads to a cumulative and sustained increase in the synaptic availability of serotonin, norepinephrine, and dopamine.[12][13] The body must synthesize new MAO enzymes to restore normal function, a process that can take several days to weeks.[12]

-

Secondary Mechanisms: At higher therapeutic doses (40-60 mg/day), tranylcypromine also exhibits norepinephrine reuptake inhibition, which may contribute to its overall efficacy and side-effect profile.[2][3][4]

Caption: Mechanism of Tranylcypromine Action.

Pharmacokinetics

The pharmacokinetic profile of tranylcypromine is notable for the disconnect between its plasma half-life and its duration of action.

| Parameter | Value | Reference |

| Time to Peak (Tmax) | 1–2 hours | [6] |

| Plasma Half-life (t½) | ~2 hours | [2][6][13] |

| Pharmacodynamic Effect | Several days to weeks | [6][12] |

| Metabolism | Extensively metabolized (e.g., 4-hydroxytranylcypromine) | [6] |

| CYP Inhibition | Inhibits CYP2A6 at therapeutic doses | [2][6][13] |

This disparity is a direct consequence of its irreversible mechanism. Although the drug is cleared from the plasma rapidly, the inhibited MAO enzymes must be resynthesized, leading to a prolonged pharmacodynamic effect.[6][13]

Pharmacodynamics

By irreversibly inhibiting MAO-A and MAO-B, tranylcypromine produces a robust and sustained increase in the brain concentrations of:

-

Serotonin (5-HT)

-

Norepinephrine (NE)

-

Dopamine (DA)

-

Trace amines (e.g., phenethylamine)[13]

This broad enhancement of monoaminergic neurotransmission is believed to be the primary driver of its antidepressant and anxiolytic effects.[12]

Methodologies for Characterizing Tranylcypromine Activity

The characterization of MAO inhibitors like tranylcypromine involves a combination of in vitro enzymatic assays and in vivo behavioral models.

In Vitro Enzyme Inhibition Assays

Determining a compound's inhibitory potency (IC50) against MAO-A and MAO-B is a critical first step. Fluorometric or chemiluminescent assays are commonly employed for this purpose.[5][14]

Experimental Protocol: Fluorometric MAO Inhibition Assay

-

Preparation of Reagents:

-

Recombinant human MAO-A or MAO-B enzyme.

-

A suitable substrate (e.g., kynuramine).[5]

-

A detection reagent that reacts with the product of the enzymatic reaction (e.g., horseradish peroxidase and Amplex Red).

-

Tranylcypromine (or test compound) at various concentrations.

-

Appropriate buffer solution (e.g., potassium phosphate buffer).

-

-

Assay Procedure:

-

Pipette the enzyme solution into wells of a 96-well microplate.

-

Add serial dilutions of tranylcypromine to the wells and pre-incubate to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate.

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction and add the detection reagent.

-

Measure the fluorescence signal using a plate reader at the appropriate excitation/emission wavelengths.

-

-

Data Analysis:

-

Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[]

-

Caption: Workflow for In Vitro MAO Inhibition Assay.

In Vivo Preclinical Models

Animal models are indispensable for evaluating the antidepressant-like effects of compounds in a complex biological system.[16] These models often rely on behavioral despair paradigms where antidepressant treatment is expected to increase active, escape-oriented behaviors.

Key Models:

-

Forced Swim Test (FST): Mice or rats are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured, with effective antidepressants typically reducing this time.[16][17]

-

Tail Suspension Test (TST): Mice are suspended by their tails, and the duration of immobility is recorded. Similar to the FST, antidepressants decrease immobility.[16]

-

Chronic Unpredictable Mild Stress (CUMS): Rodents are exposed to a series of mild, unpredictable stressors over several weeks to induce a depressive-like phenotype (e.g., anhedonia). This model has good face and construct validity for studying chronic antidepressant effects.[18][19]

Clinical Considerations and Applications

The clinical use of tranylcypromine is a balance between its potent efficacy and its significant safety concerns.

Therapeutic Indications

-

Major Depressive Disorder (MDD): Tranylcypromine is FDA-approved for MDD.[9] It is often reserved as a second or third-line treatment for patients who have not responded to other classes of antidepressants, such as SSRIs or TCAs.[3][6] It has demonstrated particular efficacy in treatment-resistant depression and atypical depression.[9][20]

-

Other Off-Label Uses: It has also been shown to be effective in treating panic disorder and social anxiety disorder.[6][9]

Adverse Effects and Safety Profile

The side effect profile of tranylcypromine is a primary reason for its relegation in treatment algorithms.[2]

| Frequency | Adverse Effects | Reference |

| Common | Insomnia, Orthostatic Hypotension (dizziness, lightheadedness), Dry Mouth, Tachycardia, Confusion, Weight Loss | [6][21] |

| Serious | Hypertensive Crisis , Serotonin Syndrome , Suicidal Ideation, Activation of Mania/Hypomania, Hepatotoxicity | [22][23][24] |

Critical Drug-Drug and Drug-Food Interactions

Strict adherence to dietary and medication restrictions is essential for patient safety.

-

Hypertensive Crisis ("Cheese Reaction"): This is a potentially fatal, rapid increase in blood pressure.[21] It occurs when a patient taking an MAOI consumes foods rich in tyramine, an indirect sympathomimetic amine.[2][21] MAO-A in the gut normally metabolizes dietary tyramine; when inhibited, tyramine enters circulation, causing a massive release of norepinephrine.[2] Symptoms include a sudden, severe headache, stiff neck, chest pain, nausea, and vomiting.[23]

-

Serotonin Syndrome: This is another life-threatening condition caused by excessive serotonergic activity. It occurs when tranylcypromine is co-administered with other serotonergic agents.[2]

-

Contraindicated Medications:

-

Selective Serotonin Reuptake Inhibitors (SSRIs)

-

Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)

-

Tricyclic Antidepressants (TCAs) like clomipramine and imipramine[2][6]

-

Other MAOIs

-

Dextromethorphan (a common cough suppressant)[6]

-

Certain opioids (e.g., meperidine)[6]

-

Sympathomimetics (e.g., pseudoephedrine)[6]

-

-

Regulatory Context and Future Directions

Drug Development and FDA Guidance

The development of new antidepressants is guided by regulatory bodies like the FDA. Modern guidance emphasizes the need for well-controlled, placebo-included clinical trials to establish efficacy.[25][26][27] The guidelines have evolved significantly since the initial approval of classic MAOIs, now including considerations for rapid-acting antidepressants and maintenance treatment study designs.[28][29]

Emerging Research

While its use as an antidepressant is well-established, the unique pharmacology of tranylcypromine has spurred research in other areas:

-

Oncology: Tranylcypromine and its analogues are being investigated as inhibitors of Lysine-Specific Demethylase 1 (LSD1), an enzyme overexpressed in several cancers.[6]

-

Neuroprotection: Like other MAOIs, tranylcypromine may possess neuroprotective properties, with potential applications in neurodegenerative diseases such as Parkinson's Disease.[6][20]

Conclusion

Tranylcypromine remains a powerful tool in the psychiatric armamentarium, distinguished by its mechanism as a non-selective, irreversible inhibitor of monoamine oxidase. Its broad action on key neurotransmitter systems underpins its proven efficacy, especially in cases of severe and treatment-refractory depression.[6] However, its clinical application demands a high level of expertise and patient education due to the significant risks of hypertensive crisis and serotonin syndrome.[21][23] Future research may yet expand the therapeutic applications of this molecule beyond psychiatry. For the drug development professional, tranylcypromine serves as a classic case study in potent pharmacology, the critical importance of understanding drug-target interactions, and the complex interplay between efficacy and safety.

References

-

Wikipedia. Tranylcypromine. [Link]

-

Taylor & Francis Online. Tranylcypromine – Knowledge and References. [Link]

-

PubMed. History and therapeutic use of MAO-A inhibitors: a historical perspective of mao-a inhibitors as antidepressant drug. [Link]

-

Patsnap Synapse. What is the mechanism of Tranylcypromine Sulfate?. [Link]

-

Psychiatric News. FDA Updates Guidance for Developing Antidepressant Medications. [Link]

-

Pearl Pathways. FDA updates guidance on the clinical development of treatments for major depressive disorder (MDD). [Link]

-

Wikipedia. Monoamine oxidase inhibitor. [Link]

-

Semantic Scholar. Insights into the mechanisms of action of the MAO inhibitors phenelzine and tranylcypromine: a review. [Link]

-

Psychiatry Online. Tranylcypromine: Its Pharmacology, Safety, and Efficacy. [Link]

-

Cleveland Clinic. Tranylcypromine Tablets: Uses & Side Effects. [Link]

-

FDA. Major Depressive Disorder: Developing Drugs for Treatment. [Link]

-

Evotec. Monoamine Oxidase (MAO) Inhibition Assay. [Link]

-

Patsnap Synapse. What are the side effects of Tranylcypromine Sulfate?. [Link]

-

Federal Register. Major Depressive Disorder: Developing Drugs for Treatment; Draft Guidance for Industry; Availability. [Link]

-

FDA. Major Depressive Disorder: Developing Drugs for Treatment Guidance for Industry. [Link]

-

PubMed. Tranylcypromine in mind (Part I): Review of pharmacology. [Link]

-

On the Origins of MAOI Misconceptions: Reaffirming their Role in Melancholic Depression. [Link]

-

Drugs.com. Tranylcypromine Side Effects: Common, Severe, Long Term. [Link]

-

RxList. Parnate (Tranylcypromine): Side Effects, Uses, Dosage, Interactions, Warnings. [Link]

-

medtigo. tranylcypromine | Uses, Side Effects & Warnings. [Link]

-

Slack Journals. Early Development of Monoamine Oxidase Inhibitors. [Link]

-

NCBI Bookshelf. Tranylcypromine. [Link]

-

ResearchGate. (PDF) History and Therapeutic Use of MAO-A Inhibitors. [Link]

-

ResearchGate. Mouse Models for Studying Depression-Like States and Antidepressant Drugs. [Link]

-

Drugs.com. Tranylcypromine: Package Insert / Prescribing Info / MOA. [Link]

-

MDPI. Comparative Efficacy of Animal Depression Models and Antidepressant Treatment: A Systematic Review and Meta-Analysis. [Link]

-

PsychoTropical Research. New review of TCP 2. [Link]

-

PMC. Animal Models of Depression: What Can They Teach Us about the Human Disease?. [Link]

-

MDPI. In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. [Link]

-

Cambridge University Press & Assessment. The prescriber's guide to classic MAO inhibitors (phenelzine, tranylcypromine, isocarboxazid) for treatment-resistant depression. [Link]

-

PubMed Central. Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. [Link]

-

PubMed Central. Rodent models of treatment-resistant depression. [Link]

-

PubChem. Tranylcypromine. [Link]

-

MDPI. Neurotoxicity, Neuroprotection, In Vitro MAOA/MAOB Inhibitory Activity Assessment, Molecular Docking, and Permeability Assay Studies of Newly Synthesized Hydrazones Containing a Pyrrole Ring. [Link]

-

Springer Nature Experiments. Animal Models for Depression and the Mode of Action of Neurotransmitter Transporter-Blocking Antidepressants. [Link]

-

Therapeutic Target Database. Drug Information. [Link]

-

ResearchGate. General method for the synthesis of tranylcypromine. Reagents and.... [Link]

Sources

- 1. Tranylcypromine | C9H11N | CID 5530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. psychiatryonline.org [psychiatryonline.org]

- 3. The prescriber’s guide to classic MAO inhibitors (phenelzine, tranylcypromine, isocarboxazid) for treatment-resistant depression | CNS Spectrums | Cambridge Core [cambridge.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 6. Tranylcypromine - Wikipedia [en.wikipedia.org]

- 7. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 8. History and therapeutic use of MAO-A inhibitors: a historical perspective of mao-a inhibitors as antidepressant drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tranylcypromine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. tranylcypromine | 155-09-9 [chemicalbook.com]

- 11. CAS 155-09-9: Tranylcypromine | CymitQuimica [cymitquimica.com]

- 12. What is the mechanism of Tranylcypromine Sulfate? [synapse.patsnap.com]

- 13. Tranylcypromine in mind (Part I): Review of pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Animal Models of Depression: What Can They Teach Us about the Human Disease? - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Comparative Efficacy of Animal Depression Models and Antidepressant Treatment: A Systematic Review and Meta-Analysis [mdpi.com]

- 19. Animal Models for Depression and the Mode of Action of Neurotransmitter Transporter-Blocking Antidepressants | Springer Nature Experiments [experiments.springernature.com]

- 20. psychotropical.com [psychotropical.com]

- 21. What are the side effects of Tranylcypromine Sulfate? [synapse.patsnap.com]

- 22. my.clevelandclinic.org [my.clevelandclinic.org]

- 23. drugs.com [drugs.com]

- 24. Parnate (Tranylcypromine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 25. psychiatryonline.org [psychiatryonline.org]

- 26. Major Depressive Disorder: Developing Drugs for Treatment | FDA [fda.gov]

- 27. Federal Register :: Major Depressive Disorder: Developing Drugs for Treatment; Draft Guidance for Industry; Availability [federalregister.gov]

- 28. FDA updates guidance on the clinical development of treatments for major depressive disorder (MDD) - Pearl Pathways [pearlpathways.com]

- 29. fda.gov [fda.gov]

The Advent of 2-Phenylcyclopropanamine Hydrochloride in Epigenetic Modulation: A Technical Guide to LSD1 Inhibition

Foreword: Targeting the Epigenetic Eraser

For researchers, scientists, and drug development professionals, the dynamic field of epigenetics offers a frontier of therapeutic intervention. Among the key regulators of the epigenetic landscape is Lysine-Specific Demethylase 1 (LSD1), an enzyme intricately involved in gene silencing and cellular differentiation.[1][2] Its overexpression and aberrant activity have been implicated in a multitude of pathologies, most notably in various forms of cancer, positioning it as a prime target for drug discovery.[2][3][4][5][6][7][8][9][10][11] This guide provides an in-depth technical exploration of 2-phenylcyclopropanamine hydrochloride, a foundational scaffold for a class of potent, mechanism-based inhibitors of LSD1. We will delve into the core mechanisms of LSD1 inhibition, dissect the structure-activity relationships that drive inhibitor design, and provide detailed, field-proven protocols for the robust evaluation of these compounds in both biochemical and cellular contexts.

The Central Role of LSD1 in Chromatin Dynamics and Disease

LSD1, also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that specifically removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and, in certain contexts, H3K9me1/2.[2][3][5] The methylation state of these histone residues is a critical determinant of chromatin accessibility and gene expression. H3K4 methylation is generally associated with active transcription, while H3K9 methylation is a hallmark of transcriptional repression.[3] Consequently, by erasing these methyl marks, LSD1 can act as either a transcriptional repressor or co-activator, depending on the specific lysine residue and the protein complex it is associated with.[3][10][12]

The functional versatility of LSD1 is underscored by its interaction with a diverse array of proteins, forming multi-protein complexes that fine-tune its activity and substrate specificity.[13] Beyond its canonical role in histone demethylation, LSD1 has been shown to demethylate non-histone substrates, including the p53 tumor suppressor and DNMT1, further expanding its regulatory influence on cellular processes.[6][8][14]

Given its profound impact on gene regulation, it is not surprising that the dysregulation of LSD1 is a common feature in many cancers, including acute myeloid leukemia (AML), small-cell lung cancer (SCLC), breast cancer, and prostate cancer.[2][4][6] In these malignancies, the overexpression of LSD1 often leads to the silencing of tumor suppressor genes and the promotion of oncogenic pathways, driving cell proliferation, invasion, and resistance to therapy.[5][11]

2-Phenylcyclopropanamine: A Scaffold for Irreversible LSD1 Inhibition

The journey to therapeutically targeting LSD1 began with the repurposing of a known drug, trans-2-phenylcyclopropylamine hydrochloride, more commonly known as tranylcypromine (TCP).[15] Originally developed as a monoamine oxidase (MAO) inhibitor for the treatment of depression, TCP was found to also inhibit LSD1, owing to the structural and mechanistic similarities between these FAD-dependent enzymes.[7][15][16][17][18]

Mechanism of Irreversible Inhibition

Tranylcypromine and its derivatives are mechanism-based, irreversible inhibitors of LSD1.[17][19] The inhibitory action is a time-dependent process that involves the enzyme's own catalytic machinery. The cyclopropylamine moiety of TCP is oxidized by the FAD cofactor within the LSD1 active site, leading to the opening of the cyclopropane ring. This reactive intermediate then forms a covalent adduct with the FAD cofactor, rendering the enzyme catalytically inactive.[15][17][18][20] Mass spectrometry studies have confirmed that the covalent modification occurs on the FAD cofactor.[17][19]

The following diagram illustrates the proposed mechanism of LSD1 inactivation by 2-phenylcyclopropanamine:

Caption: Mechanism of LSD1 inactivation by 2-phenylcyclopropanamine.

Structure-Activity Relationship (SAR) and the Pursuit of Selectivity

While tranylcypromine demonstrated the feasibility of inhibiting LSD1, its clinical utility as an anti-cancer agent is limited by its modest potency and lack of selectivity against MAO-A and MAO-B.[17] This has spurred extensive medicinal chemistry efforts to design novel 2-phenylcyclopropanamine derivatives with improved potency and selectivity for LSD1.[5][14][21][22]

Key SAR insights have guided the development of next-generation inhibitors:

-

Substitution on the Phenyl Ring: Modifications to the phenyl ring of the TCP scaffold have been a primary focus. The introduction of various substituents can enhance interactions with residues in the LSD1 active site, thereby increasing potency and selectivity.[14][22]

-

N-Alkylation: N-alkylation of the primary amine has been shown to improve both the potency and selectivity of 2-PCPA-based inhibitors.[23][24] These substitutions can introduce additional interactions with the enzyme without altering the core mechanism of FAD adduction.[23][24]

These optimization strategies have led to the development of highly potent and selective LSD1 inhibitors, several of which have advanced into clinical trials for the treatment of various cancers.[2][3][4][8][25][26][27][28]

| Compound | Target(s) | Mechanism | Clinical Trial Status (Selected Indications) | Reference(s) |

| Tranylcypromine (TCP) | LSD1, MAO-A/B | Irreversible | In trials, often in combination therapy (AML, MDS) | [2][4][25][28] |

| Iadademstat (ORY-1001) | LSD1 | Irreversible | Phase II (AML, SCLC) | [4][25][26][28] |

| Bomedemstat (IMG-7289) | LSD1 | Irreversible | Phase II (Myelofibrosis, Essential Thrombocythemia) | [4][25][26][28] |

| GSK2879552 | LSD1 | Irreversible | Discontinued (AML, SCLC) | [4][25][26] |

| INCB059872 | LSD1 | Irreversible | Phase I/II (Advanced Malignancies) | [4][25][26] |

Methodologies for Evaluating LSD1 Inhibition

The robust characterization of LSD1 inhibitors requires a multi-faceted approach, encompassing both biochemical and cell-based assays. This section provides detailed protocols for key experiments, emphasizing the rationale behind each step.

Biochemical Assays for LSD1 Activity and Inhibition

Several in vitro biochemical assays have been developed to measure the enzymatic activity of LSD1 and to determine the potency of inhibitors.[1]

This is a widely used method that indirectly measures LSD1 activity by detecting the hydrogen peroxide (H₂O₂) produced during the demethylation reaction.[1][15][29][30]

Principle: LSD1-catalyzed demethylation of a methylated histone H3 peptide substrate generates formaldehyde and H₂O₂ as byproducts. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a chromogenic or fluorogenic substrate to produce a detectable signal.

Caption: Workflow for the peroxidase-coupled LSD1 activity assay.

Detailed Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM HEPES, pH 7.5.

-

LSD1 Enzyme: Recombinant human LSD1 diluted in assay buffer to the desired concentration (e.g., 10 nM).

-

Substrate: A synthetic peptide corresponding to the N-terminus of histone H3 with dimethylated lysine 4 (H3K4me2), dissolved in assay buffer (e.g., 20 µM).

-

HRP: Horseradish peroxidase diluted in assay buffer.

-

Detection Reagent: Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) or a similar fluorogenic substrate.

-

Inhibitor: this compound or its derivatives dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.

-

-

Assay Procedure (96-well or 384-well plate format):

-

Add 2 µL of serially diluted inhibitor or vehicle (DMSO) to the wells.

-

Add 20 µL of LSD1 enzyme solution to each well and incubate for a pre-determined time at room temperature to allow for inhibitor binding (especially for time-dependent inhibitors).

-

Initiate the reaction by adding a 28 µL mixture of the H3K4me2 peptide substrate, HRP, and Amplex Red.

-

Monitor the increase in fluorescence (excitation ~540 nm, emission ~590 nm) over time using a plate reader.

-

-

Data Analysis:

-

Calculate the initial reaction rates (slopes of the fluorescence vs. time curves).

-

Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

These assays directly measure the product of the demethylation reaction using an antibody specific to the demethylated epitope.[1][31][32]

Principle: A biotinylated H3K4me2 peptide substrate is captured on a streptavidin-coated plate. After incubation with LSD1, a primary antibody that specifically recognizes the demethylated H3K4 product is added, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore for detection.

Detailed Protocol:

-

Plate Preparation:

-

Coat a streptavidin-coated 96-well plate with a biotinylated H3K4me2 peptide substrate.

-

Wash the plate to remove unbound peptide.

-

-

Enzymatic Reaction:

-

Add LSD1 enzyme and the test inhibitor to the wells.

-

Incubate at 37°C for a defined period (e.g., 1-2 hours).

-

-

Detection:

-

Wash the wells to remove the enzyme and inhibitor.

-

Add a primary antibody specific for the demethylated H3K4 product.

-

Incubate and then wash to remove unbound primary antibody.

-

Add an HRP-conjugated secondary antibody.

-

Incubate and wash.

-

Add a colorimetric HRP substrate (e.g., TMB) and measure the absorbance at 450 nm.

-

-

Data Analysis:

-

The signal is directly proportional to LSD1 activity. Calculate percent inhibition and IC₅₀ values as described for the peroxidase-coupled assay.

-

Cell-Based Assays for Target Engagement and Phenotypic Effects

Cell-based assays are crucial for confirming that an inhibitor can access its target in a cellular context and elicit the desired biological response.

Principle: This classic technique is used to assess the global changes in histone methylation levels within cells upon treatment with an LSD1 inhibitor. An increase in H3K4me1/2 levels is a direct indicator of LSD1 inhibition.

Detailed Protocol:

-

Cell Treatment:

-

Culture cancer cells (e.g., AML or SCLC cell lines) in appropriate media.

-

Treat the cells with various concentrations of the LSD1 inhibitor or vehicle for a specified time (e.g., 24-72 hours).

-

-

Histone Extraction:

-

Harvest the cells and isolate the nuclei.

-

Extract histones using an acid extraction protocol.

-

-

Western Blotting:

-

Separate the extracted histones by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then probe with primary antibodies specific for H3K4me1, H3K4me2, and total Histone H3 (as a loading control).

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis:

-

Quantify the band intensities and normalize the levels of H3K4me1/2 to the total H3 level.

-

A dose-dependent increase in H3K4me1/2 indicates target engagement by the LSD1 inhibitor.

-

Principle: ChIP is a powerful technique to investigate the localization of specific histone modifications at particular gene promoters.[33][34][35][36] By performing ChIP with antibodies against H3K4me2, one can determine if LSD1 inhibition leads to an increase in this active mark at the promoter regions of target genes.

Caption: A simplified workflow for Chromatin Immunoprecipitation (ChIP).

Detailed Protocol:

-

Cell Treatment and Crosslinking:

-

Treat cells with the LSD1 inhibitor as described above.

-

Crosslink proteins to DNA by adding formaldehyde directly to the culture medium.

-

Quench the crosslinking reaction with glycine.

-

-

Chromatin Preparation:

-

Lyse the cells and isolate the nuclei.

-

Resuspend the nuclei in a lysis buffer and shear the chromatin to fragments of 200-1000 bp using sonication.

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody specific for H3K4me2 overnight at 4°C.

-

Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

-

Washes and Elution:

-

Perform a series of washes to remove non-specific binding.

-

Elute the chromatin from the beads.

-

-

Reverse Crosslinking and DNA Purification:

-

Reverse the protein-DNA crosslinks by heating in the presence of NaCl.

-

Treat with RNase A and Proteinase K.

-

Purify the DNA using a column-based kit or phenol-chloroform extraction.

-

-

Analysis by qPCR:

-

Perform quantitative PCR using primers specific for the promoter regions of known LSD1 target genes.

-

An increase in the amount of immunoprecipitated DNA at these promoters in inhibitor-treated cells compared to control cells indicates successful target engagement and modulation of the epigenetic landscape.

-

Concluding Remarks and Future Directions

The development of 2-phenylcyclopropanamine-based LSD1 inhibitors represents a significant advancement in the field of epigenetic therapy. From the initial repurposing of tranylcypromine to the rational design of highly potent and selective clinical candidates, this class of compounds has provided invaluable tools for both basic research and clinical applications.[5][7] The methodologies outlined in this guide provide a robust framework for the continued evaluation and development of novel LSD1 inhibitors.

Future research will likely focus on several key areas:

-

Overcoming Resistance: Understanding and circumventing potential mechanisms of resistance to LSD1 inhibitors.

-

Combination Therapies: Exploring synergistic combinations of LSD1 inhibitors with other anti-cancer agents, such as all-trans retinoic acid (ATRA) or other epigenetic modulators.[2][6]

-

Expanding Therapeutic Indications: Investigating the potential of LSD1 inhibitors in non-oncological diseases, including viral infections and neurodegenerative disorders.[4][6]

As our understanding of the complex roles of LSD1 in health and disease continues to evolve, so too will the strategies for targeting this critical epigenetic regulator. The foundation laid by 2-phenylcyclopropanamine and its derivatives will undoubtedly continue to inspire the development of the next generation of epigenetic therapies.

References

-

Culhane, J. C., & Cole, P. A. (2007). LSD1 histone demethylase assays and inhibition. Methods in enzymology, 429, 245–269. [Link]

-

Valente, S., et al. (2021). Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation. Journal of Medicinal Chemistry, 64(13), 9349–9367. [Link]

-

Valente, S., et al. (2023). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers in Oncology, 13, 1115317. [Link]

-

Zheng, Y. C., et al. (2020). Tranylcypromine Based Lysine-Specific Demethylase 1 Inhibitor: Summary and Perspective. Journal of Medicinal Chemistry, 63(23), 14336–14360. [Link]

-

Li, Y., et al. (2019). LSD1/KDM1A inhibitors in clinical trials: advances and prospects. Journal of Hematology & Oncology, 12(1), 129. [Link]

-

Wang, X., et al. (2021). Discovery of new tranylcypromine derivatives as highly potent LSD1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 41, 127993. [Link]

-

Vianello, C., & Steinkühler, C. (2019). LSD1: biologic roles and therapeutic targeting. Epigenomics, 11(6), 687–700. [Link]

-

Zheng, Y. C., et al. (2016). Irreversible LSD1 Inhibitors: Application of Tranylcypromine and Its Derivatives in Cancer Treatment. Current Medicinal Chemistry, 23(13), 1376–1391. [Link]

-

Gámez-Pozo, A., et al. (2021). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. ACS Pharmacology & Translational Science, 4(2), 798–812. [Link]

-

EpigenTek. (n.d.). Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Colorimetric). Retrieved from [Link]

-

Valente, S., et al. (2023). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers in Oncology, 13. [Link]

-

Binda, C., et al. (2010). Biochemical, Structural, and Biological Evaluation of Tranylcypromine Derivatives as Inhibitors of Histone Demethylases LSD1 and LSD2. Journal of the American Chemical Society, 132(19), 6827–6833. [Link]

-

ResearchGate. (n.d.). LSD1 inhibitors in clinical trials. Retrieved from [Link]

-

Umezawa, N., et al. (2010). Structurally Designed trans-2-Phenylcyclopropylamine Derivatives Potently Inhibit Histone Demethylase LSD1/KDM1. Biochemistry, 49(32), 6849–6857. [Link]

-

Frontiers Media. (n.d.). New Insights into the Histone Lysine Specific Demethylase (LSD1) Inhibitors for Cancer Treatment. Retrieved from [Link]

-

Kim, D., Kim, K. I., & Baek, S. H. (2021). Roles of lysine-specific demethylase 1 (LSD1) in homeostasis and diseases. Journal of Biomedical Science, 28(1), 38. [Link]

-

News-Medical.Net. (2025, March 8). Understanding the role of LSD1 in cellular processes and disease. Retrieved from [Link]

-

Kim, D., Kim, K. I., & Baek, S. H. (2021). Roles of lysine-specific demethylase 1 (LSD1) in homeostasis and diseases. Journal of Biomedical Science, 28(1), 38. [Link]

-

Zhang, M., et al. (2022). LSD1 inhibitors for anticancer therapy: a patent review (2017-present). Expert Opinion on Therapeutic Patents, 32(9), 1035–1049. [Link]

-

Epigenome NoE. (n.d.). protocol: Chromatin immunoprecipitation on native chromatin from cells and tissues. Retrieved from [Link]

-

Ambrosio, S., et al. (2019). Expanding the Role of the Histone Lysine-Specific Demethylase LSD1 in Cancer. International Journal of Molecular Sciences, 20(5), 1206. [Link]

-

Mould, D. P., et al. (2015). Reversible inhibitors of LSD1 as therapeutic agents in acute myeloid leukemia: clinical significance and progress to date. Medicinal Research Reviews, 35(3), 602–641. [Link]

-

Valente, S., et al. (2023). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers in Oncology, 13, 1115317. [Link]

-

Bio-protocol. (n.d.). In vitro LSD1 enzymatic activity. Retrieved from [Link]

-

Song, Y., & Zhang, T. (2018). Pharmacological Inhibition of LSD1 for Cancer Treatment. Current Medicinal Chemistry, 25(22), 2577–2598. [Link]

-

Umezawa, N., et al. (2010). Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1. Biochemistry, 49(32), 6849–6857. [Link]

-

Baylin, S. B., & Ohm, J. E. (2006). Chromatin immunoprecipitation (ChIP) for analysis of histone modifications and chromatin-associated proteins. Methods in molecular biology (Clifton, N.J.), 325, 241–252. [Link]

-

Schmidt, D. M., & McCafferty, D. G. (2007). trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1. Biochemistry, 46(14), 4408–4416. [Link]

-

Umezawa, N., et al. (2020). Development and Structural Evaluation of N-Alkylated trans-2-Phenylcyclopropylamine-Based LSD1 Inhibitors. ChemMedChem, 15(9), 785–792. [Link]

-

Schmitt, M. L., et al. (2013). Facile synthesis of substituted trans-2-arylcyclopropylamine inhibitors of the human histone demethylase LSD1 and monoamine oxidases A and B. Journal of medicinal chemistry, 56(18), 7344–7357. [Link]

-

Umezawa, N., et al. (2022). Structure-Activity Relationship and In Silico Evaluation of cis- and trans-PCPA-Derived Inhibitors of LSD1 and LSD2. International Journal of Molecular Sciences, 23(16), 9323. [Link]

-

EpigenTek. (n.d.). Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric). Retrieved from [Link]

-

EpigenTek. (2022, April 20). Epigenase™ LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric) User Manual. Retrieved from [Link]

-

Umezawa, N., et al. (2020). Development and Structural Evaluation of N-Alkylated trans-2-Phenylcyclopropylamine-Based LSD1 Inhibitors. ChemMedChem, 15(9), 785–792. [Link]

-

JoVE. (2022, November 4). Chromatin Immunoprecipitation (ChIP) of Histone Modifications from Saccharomyces cerevisiae. Retrieved from [Link]

-

Epigenetics. (n.d.). LSD1 Inhibitor Screening Assay Kit. Retrieved from [Link]

-

Weatherall Institute of Molecular Medicine. (n.d.). Chromatin immunoprecipitation (ChIP) for analysis of histone modifications and chromatin-associated proteins. Retrieved from [Link]

-

Schmidt, D. M., & McCafferty, D. G. (2007). trans-2-Phenylcyclopropylamine Is a Mechanism-Based Inactivator of the Histone Demethylase LSD1. Biochemistry, 46(14), 4408–4416. [Link]

-

Yang, M., et al. (2007). Structural Basis for the Inhibition of the LSD1 Histone Demethylase by the Antidepressant trans-2-Phenylcyclopropylamine. Biochemistry, 46(27), 8058–8065. [Link]

Sources

- 1. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]

- 3. Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tranylcypromine Based Lysine-Specific Demethylase 1 Inhibitor: Summary and Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Irreversible LSD1 Inhibitors: Application of Tranylcypromine and Its Derivatives in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | New Insights into the Histone Lysine Specific Demethylase (LSD1) Inhibitors for Cancer Treatment [frontiersin.org]

- 9. news-medical.net [news-medical.net]

- 10. researchgate.net [researchgate.net]

- 11. LSD1 inhibitors for anticancer therapy: a patent review (2017-present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Roles of lysine-specific demethylase 1 (LSD1) in homeostasis and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Facile synthesis of substituted trans-2-arylcyclopropylamine inhibitors of the human histone demethylase LSD1 and monoamine oxidases A and B - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Discovery of new tranylcypromine derivatives as highly potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Structure-Activity Relationship and In Silico Evaluation of cis- and trans-PCPA-Derived Inhibitors of LSD1 and LSD2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Development and Structural Evaluation of N-Alkylated trans-2-Phenylcyclopropylamine-Based LSD1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 29. caymanchem.com [caymanchem.com]

- 30. LSD1 Inhibitor Screening Assay Kit, Research Kits | CD BioSciences [epigenhub.com]

- 31. epigentek.com [epigentek.com]

- 32. epigentek.com [epigentek.com]

- 33. epigenome-noe.net [epigenome-noe.net]

- 34. Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 35. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - AR [thermofisher.com]

- 36. Chromatin immunoprecipitation (ChIP) for analysis of histone modifications and chromatin-associated proteins. — MRC Weatherall Institute of Molecular Medicine [imm.ox.ac.uk]

stereochemistry of 2-Phenylcyclopropanamine hydrochloride

An In-Depth Technical Guide to the Stereochemistry of 2-Phenylcyclopropanamine Hydrochloride

Abstract

The stereochemical configuration of active pharmaceutical ingredients (APIs) is a critical determinant of their pharmacological and toxicological profiles. 2-Phenylcyclopropanamine, the core structure of the monoamine oxidase (MAO) inhibitor tranylcypromine, serves as an exemplary case study in the complexities and significance of stereoisomerism. With two stereogenic centers, the molecule exists as four distinct stereoisomers: a pair of trans enantiomers and a pair of cis enantiomers. It is primarily the (+)-(1R,2S)-trans enantiomer that possesses the desired therapeutic activity, while other isomers may contribute to side effects or exhibit different pharmacological properties.[1][2] This guide provides a comprehensive technical overview for researchers and drug development professionals on the synthesis, separation, and definitive stereochemical characterization of this compound isomers. We delve into the causality behind experimental choices, present validated protocols, and emphasize the integration of orthogonal analytical techniques for unambiguous stereochemical assignment.

The Stereoisomers of 2-Phenylcyclopropanamine

2-Phenylcyclopropanamine possesses two chiral centers at the C1 and C2 positions of the cyclopropane ring. This gives rise to a total of four possible stereoisomers, which can be categorized into two pairs of diastereomers (cis and trans) and two pairs of enantiomers.

-

Diastereomers: These are stereoisomers that are not mirror images of each other. The relative orientation of the phenyl and amine groups on the cyclopropane ring defines the diastereomeric relationship.

-

trans-isomers: The phenyl and amine groups are on opposite sides of the cyclopropane ring. This pair includes the therapeutically significant drug tranylcypromine.

-

cis-isomers: The phenyl and amine groups are on the same side of the ring.

-

-

Enantiomers: These are non-superimposable mirror images. Each diastereomeric pair (cis and trans) consists of two enantiomers.

-

trans-enantiomers: (+)-(1R,2S)-2-phenylcyclopropanamine and (-)-(1S,2R)-2-phenylcyclopropanamine.

-

cis-enantiomers: (1R,2R)-2-phenylcyclopropanamine and (1S,2S)-2-phenylcyclopropanamine.

-

The absolute configuration of these isomers dictates their interaction with chiral biological targets like enzymes and receptors, leading to stereoselective pharmacological effects.[3][4]

Stereocontrolled Synthesis and Resolution Strategies

The synthesis of a single, pure stereoisomer of 2-phenylcyclopropanamine requires a robust strategy to control both diastereoselectivity (trans vs. cis) and enantioselectivity.

Diastereoselective Synthesis

A common synthetic route involves the reaction of styrene with ethyl diazoacetate to produce ethyl 2-phenylcyclopropanecarboxylate as a mixture of cis and trans diastereomers.[1] Typically, this reaction yields a mixture where the trans isomer is favored, often in a ratio of approximately 3:1 or 4:1 over the cis isomer.

Protocol Insight: To enhance the yield of the desired trans isomer, the initial ester mixture can be subjected to base-catalyzed epimerization. Treatment with sodium ethoxide in ethanol will deprotonate the carbon alpha to the ester, forming an enolate. Reprotonation can occur from either face, but the thermodynamically more stable trans product, which minimizes steric hindrance between the phenyl and ester groups, will predominate at equilibrium. This process can enrich the mixture to contain over 95% of the trans ester.[1]

Separation of Diastereomers

Once the ester is hydrolyzed to the corresponding carboxylic acid, the cis and trans acids can be separated. This separation leverages the differences in their physical properties, such as solubility.

Protocol: Diastereomeric Separation by Recrystallization [1]

-

Hydrolysis: The enriched trans-ethyl 2-phenylcyclopropanecarboxylate mixture is hydrolyzed to cis,trans-2-phenylcyclopropanecarboxylic acid using a strong base (e.g., NaOH) followed by acidic workup.

-

Recrystallization: The crude acid mixture is dissolved in a minimal amount of hot water.

-

Cooling & Crystallization: The solution is allowed to cool slowly. The pure trans isomer, being less soluble, will crystallize out.

-

Isolation: The crystalline trans-2-phenylcyclopropanecarboxylic acid is isolated by filtration, while the more soluble cis isomer remains in the mother liquor. This process can be repeated to improve purity.

The purified trans-carboxylic acid is then converted to the amine, typically via a Curtius rearrangement.

Enantiomeric Resolution

With the pure (±)-trans-2-phenylcyclopropanamine in hand, the final step is to separate the two enantiomers. This is most commonly achieved through classical resolution by forming diastereomeric salts with a chiral resolving agent.

Protocol: Enantiomeric Resolution with Tartaric Acid [1]

-

Salt Formation: A solution of (±)-trans-2-phenylcyclopropanamine in a suitable solvent (e.g., methanol) is treated with a solution of a single enantiomer of a chiral acid, such as L-(+)-tartaric acid. This forms a mixture of two diastereomeric salts: [(+)-amine-(+)-tartrate] and [(-)-amine-(+)-tartrate].

-

Fractional Crystallization: The diastereomeric salts have different solubilities. The mixture is concentrated and cooled, allowing the less soluble diastereomeric salt to crystallize preferentially. The solvent system (e.g., isopropanol/water) is critical for achieving efficient separation.[1]

-

Isolation and Liberation: The crystallized salt is isolated by filtration. The free base of the single enantiomer is then liberated by treatment with a strong base (e.g., NaOH) and extraction into an organic solvent.

-

Final Salt Formation: The purified enantiomeric free base is dissolved in a solvent like isopropanol and treated with sulfuric or hydrochloric acid to precipitate the final desired salt, such as (+)-trans-2-phenylcyclopropanamine sulfate or hydrochloride.[5]

Sources

- 1. US4016204A - Method of synthesis of trans-2-phenylcyclopropylamine - Google Patents [patents.google.com]

- 2. Tranylcypromine isomers and Parkinson's disease: new aspects of an old drug - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tranylcypromine stereoisomers, monoaminergic neurotransmission and behavior. A minireview [pubmed.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Pharmacopsychiatry / Abstract [thieme-connect.com]

- 5. EP3617181A1 - Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof - Google Patents [patents.google.com]

The Stereochemical Imperative: A Technical Guide to the Differential Activity of trans- and cis-2-Phenylcyclopropylamine

Abstract